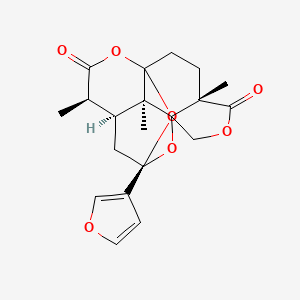

Saudin

Description

Isolation and Natural Origin of Saudin

This compound was first isolated from a specific plant species. The process typically involves extracting compounds from plant material and then using chromatographic techniques to separate and purify individual substances like this compound. google.comsaudijournals.com

Botanical Source: Cluytia richardiana

The primary natural source of this compound is the African flowering plant Cluytia richardiana L., which is a member of the Euphorbiaceae family. mdpi.comwikipedia.org This plant has been noted for its unpleasant odor and intense bitter taste. preprints.org this compound is found principally in the foliage of Cluytia richardiana, with collection during the flowering season being preferred for extraction. google.com

Geographical Distribution of Natural Sources

Cluytia richardiana, the botanical source of this compound, is found growing widely in specific geographical areas. It is extensively distributed along the mountainous regions of western and southern Saudi Arabia, typically at elevations of 3,000 to 4,000 feet above sea level. google.com The plant is also found in the Assir Highlands in the south-west of Saudi Arabia. ku.edu.kw The Eritrean-Arabian subregion of the Sudanese, south Arabian province, which includes the south-western territory of Saudi Arabia, is characterized by significant species diversity and falls within the east Sudanese region phytogeographically. ku.edu.kw

Historical Context of this compound Research

Research into this compound began with its initial isolation and structural elucidation. It was first isolated in 1985. mdpi.com Early research focused on characterizing its novel chemical structure, identified as a 6,7-seco-labdane with an unusual arrangement of lactone groups. wikipedia.orgresearchgate.net This unique structure, along with observed biological activity, particularly a hypoglycemic effect in rodent models, spurred further investigation. wikipedia.orgpreprints.org The potential biological properties of this compound, such as its effect on blood sugar levels, have been a significant driver for research into its synthesis and related compounds. mdpi.comresearchgate.net Studies have also been conducted towards the total synthesis of this compound due to its complex and unusual caged ketal backbone structure. mdpi.comwikipedia.org

Table 1: Key Details of this compound

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₂O₇ | google.comwikipedia.org |

| Molar Mass | 374.389 g·mol⁻¹ | wikipedia.org |

| Melting Point | 202°C | google.com |

| UV λmax (EtOH) | 212 nm (ε=3300) | google.com |

| MS m/z | 374.1376 (calc. for C₂₀H₂₂O₇, 374.1365) | google.com |

| Classification | Diterpenoid, 6,7-seco-labdane | wikipedia.orgresearchgate.net |

| Botanical Source | Cluytia richardiana L. | mdpi.comwikipedia.org |

| Natural Origin | Mountainous regions of western and southern Saudi Arabia (3,000-4,000 ft), Assir Highlands. google.comku.edu.kw | google.comku.edu.kw |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94978-16-2 |

|---|---|

Molecular Formula |

C20H22O7 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(1R,3S,5R,6S,9S,12R,16S)-3-(furan-3-yl)-6,12,16-trimethyl-2,8,14,17-tetraoxapentacyclo[7.6.1.13,9.01,12.05,16]heptadecane-7,13-dione |

InChI |

InChI=1S/C20H22O7/c1-11-13-8-18(12-4-7-23-9-12)26-19-10-24-15(22)16(19,2)5-6-20(27-18,17(13,19)3)25-14(11)21/h4,7,9,11,13H,5-6,8,10H2,1-3H3/t11-,13+,16-,17-,18-,19-,20+/m0/s1 |

InChI Key |

MIZCOUBLUGPQEO-TWLIFTOHSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2C[C@]3(O[C@]4([C@@]2([C@]5(O3)COC(=O)[C@@]5(CC4)C)C)OC1=O)C6=COC=C6 |

Canonical SMILES |

CC1C2CC3(OC4(C2(C5(O3)COC(=O)C5(CC4)C)C)OC1=O)C6=COC=C6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saudin; |

Origin of Product |

United States |

Advanced Structural Elucidation of Saudin

Initial Determination of Relative Stereochemistry

Initial structural assignments for saudin and related diterpenoids have been heavily reliant on high-field NMR data, including techniques such as COSY, NOESY, HSQC, and HMBC researchgate.netresearchgate.netnih.gov. Analysis of Nuclear Overhauser Effects (NOESY) and proton-proton NMR coupling constants has been crucial in determining the relative stereochemical configurations and conformational information of these complex molecules researchgate.netresearchgate.netnih.gov.

X-ray Crystallography Studies

X-ray crystallography has played a vital role in providing unambiguous characterization of the structure and relative stereochemistry of this compound and related compounds researchgate.netresearchgate.netresearchgate.netnih.gov. For instance, X-ray crystallographic analysis confirmed the structure and relative stereochemistry of cluytene D, a related diterpenoid researchgate.net. The structure and stereochemistry of richardianidin-1 and richardianidin-2, two other 6,7-seco-6,11-cyclolabdane diterpenoids isolated from Cluytia richardiana, were also established using spectroscopy and X-ray data researchgate.net. The relative stereochemical relationship between two key quaternary carbons in this compound was also established through a model study utilizing an intramolecular dioxenone photocycloaddition reaction, with the structure and stereochemistry of the photoadduct confirmed by X-ray crystallographic analysis nih.govresearchgate.net.

Assignment of Absolute Configuration

While initial studies established the relative stereochemistry, determining the absolute configuration of natural (-)-saudin required further investigation acs.orgnih.gov.

Stereochemical Analysis through Enantioselective Total Synthesis

The absolute configuration of natural (-)-saudin was definitively established through the first enantioselective total synthesis of both (+)- and (-)-saudin acs.orgnih.govnih.gov. This synthetic endeavor allowed for the comparison of the spectroscopic properties, particularly the optical rotation, of the synthetic enantiomers with the natural product acs.org. Synthetic (-)-saudin exhibited spectroscopic properties identical to those of natural (-)-saudin, including the sign and magnitude of optical rotation ([α]D25 -14 (c 0.460, CHCl3)), thereby assigning the absolute configuration to the natural product acs.org. The successful assembly of the complex bis-ketal structure with the correct stereochemistry at all positions was a key aspect of this synthesis nih.gov.

Diterpenoid Classification and Unique Structural Features

This compound is classified as a diterpenoid, a class of compounds derived from four isoprene (B109036) units and having a basic molecular formula of C20H32, although this compound is highly oxygenated wikipedia.orgfrontiersin.org. It is considered a modified labdane (B1241275) diterpene, possessing a unique rearranged 6,7-seco-labdane carbon skeleton wikipedia.orgnih.govcaltech.eduresearchgate.net.

Analysis of the Highly Oxygenated, Caged Labdane Skeleton

This compound's structure is characterized by a compact, highly oxygenated, and caged bis-ketal skeleton acs.orgnih.gov. The skeleton is described as a novel 6,7-secolabdane with an unusual arrangement of lactone groups, presumably formed through oxidative modification and rearrangement of a labdane precursor caltech.eduresearchgate.net. This results in a polycyclic structure with a significant number of oxygen functionalities integrated into the ring system nih.gov.

Stereochemical Complexity: Contiguous Quaternary Centers

A notable feature of this compound's stereochemical complexity is the presence of five contiguous stereogenic centers within its 13-carbon core nih.govacs.orgnih.gov. Of particular significance are three contiguous quaternary centers (C13, C9, and C16), two of which are all-carbon and 1,3-disposed on a six-membered ring nih.gov. The establishment of these sterically congested quaternary carbons presented a central stereochemical challenge in the total synthesis of this compound nih.gov.

Biosynthetic Pathways of Saudin

Hypothetical Biogenetic Considerations of Saudin Formation

Based on its structural features, this compound is presumed to originate from labdane (B1241275) diterpene precursors. caltech.edu A proposed biogenetic pathway suggests that a labdane precursor undergoes conversion to a triketone intermediate. This is followed by an oxidative expansion of the B ring, leading to the formation of an ε-lactone. caltech.edu Subsequent steps are hypothesized to involve a series of hydrolysis and rearrangement reactions that ultimately yield the complex caged structure characteristic of this compound. caltech.edu

Proposed Enzymatic Transformations in this compound Biosynthesis

While specific enzymes involved in the biosynthesis of this compound have not been definitively identified in the provided search results, the proposed biogenetic pathway implies several key enzymatic transformations. The conversion of a labdane precursor to a triketone would likely involve oxidation steps, potentially catalyzed by oxygenases or dehydrogenases. The proposed oxidative expansion of the B ring to form an ε-lactone would also require enzymatic mediation, possibly involving a Baeyer-Villiger type oxidation catalyzed by a monooxygenase. Subsequent hydrolysis and rearrangement steps to form the caged structure would involve hydrolases and potentially isomerases or cyclases. Research into enzyme-catalyzed reactions in other natural product biosynthesis pathways, such as those involving alcohol dehydrogenases or enzymes facilitating C-C bond cleavage in seco-terpenoids, provides context for the types of enzymatic activities that might be involved in this compound formation. nih.gov

Identification of Biosynthetic Precursors and Intermediates

The primary proposed biosynthetic precursors for this compound are labdane diterpenes. caltech.eduresearchgate.net The hypothetical pathway suggests intermediates such as a triketone and an ε-lactone. caltech.edu While these intermediates are proposed based on structural relationships and plausible chemical transformations, their direct identification within Cluytia richardiana has not been detailed in the provided information. Research into the total synthesis of this compound has explored various synthetic intermediates and strategies to construct its complex core structure, which can sometimes inform potential biogenetic routes. mdpi.comresearchgate.netnih.govresearchgate.net

Synthetic Chemistry of Saudin

Total Synthesis Approaches to Saudin

The total synthesis of this compound has been achieved through both racemic and enantioselective approaches. These synthetic strategies highlight different methods for constructing the intricate ring system and establishing the correct stereochemical relationships.

Racemic Total Synthesis Strategies

Another approach involved a Michael addition-aldol addition cascade to construct a key intermediate. fishersci.ca Further transformations, including the introduction of the furyl substituent via ketene (B1206846) acetal (B89532) triflate formation and Stille cross-coupling, led to the racemic natural product. fishersci.ca

Enantioselective Total Synthesis Methodologies

The first enantioselective total synthesis of this compound was reported by Boeckman and co-workers in 2002, establishing the absolute configuration of natural (-)-Saudin. wikipedia.orguni.lulipidmaps.orggoogle.comthegoodscentscompany.com This synthesis provided access to both (+)- and (-)-enantiomers of this compound. uni.lulipidmaps.orggoogle.comthegoodscentscompany.com A core strategy in the Boeckman synthesis involved a Lewis acid-mediated stereoselective Claisen rearrangement to set the crucial relative stereochemistry between the two quaternary centers at C(13) and C(16). uni.lulipidmaps.orgfishersci.fi

Another enantioselective approach employed asymmetric Michael addition for the enantioselective construction of a key intermediate, a dimethyl Hagemann's ester. lipidmaps.orggoogle.comthegoodscentscompany.com This intermediate was then carried forward to assemble the polycyclic skeleton. lipidmaps.orggoogle.comthegoodscentscompany.com The assembly of the caged bis-ketal skeleton in this synthesis was suggested to proceed under kinetic control via the formation of the C1 oxygen-C7 bond through an oxonium ion intermediate in the final stages. google.com

Other research groups, such as those led by González-Sierra and Labadie, have also explored synthetic routes and developed strategies towards the this compound core, including model studies and the use of intramolecular radical cyclization to establish stereocenters. wikipedia.orgsigmaaldrich.comthegoodscentscompany.comnih.gov

Key Synthetic Transformations and Methodologies

The total syntheses of this compound have relied on the effective execution of several key synthetic transformations to construct its complex architecture and control stereochemistry.

Asymmetric Diels-Alder Cycloaddition Reactions

Asymmetric Diels-Alder reactions have been explored as a methodology potentially applicable to the synthesis of complex cyclic systems like that found in this compound. uni.lu While the provided search results mention the employment of novel asymmetric Diels-Alder methodology in the context of studies culminating in the enantioselective synthesis uni.lu, the specific details of its application within a completed this compound synthesis are not as extensively highlighted as other key steps like the Claisen rearrangement or photocycloaddition in the provided snippets. Asymmetric Diels-Alder reactions, in general, are powerful tools for creating cyclic compounds with control over multiple stereocenters in a single step, often employing chiral catalysts or auxiliaries to induce enantioselectivity.

Lewis Acid-Promoted Claisen Rearrangement Studies

The Lewis acid-promoted Claisen rearrangement played a critical role in the enantioselective total synthesis of this compound by Boeckman. uni.lulipidmaps.orgthegoodscentscompany.comfishersci.fi This transformation was utilized to establish the relative stereochemistry of the 1,3-disposed quaternary centers present in this compound. uni.lu Studies were undertaken to investigate the effect of Lewis acid promoters on the stereochemistry of the Claisen rearrangement. uni.lu A novel application of TiCl4, used in conjunction with Me3Al, as a bidentate chelating promoter was found to be effective in controlling the facial selectivity of the key Claisen rearrangement step. uni.lulipidmaps.orgfishersci.fi This approach aimed to induce a conformational change in the cyclohexenol (B1201834) ring precursor to favor a boat-like transition state, leading to the desired stereoisomer, in contrast to the undesired stereochemical outcome observed under thermal conditions which favored a chair-like transition state. fishersci.fi

Intramolecular Dioxenone Photocycloaddition for Stereocontrol

The intramolecular [2+2] dioxenone photocycloaddition was a key transformation in the first racemic total synthesis of this compound reported by Winkler. wikipedia.orgwikipedia.orgsigmaaldrich.comfishersci.canih.gov This photochemical reaction was crucial for generating the quaternary carbon center at C(16) and establishing the correct relative stereochemistry at C(5) and C(16). wikipedia.orgwikipedia.orgsigmaaldrich.comfishersci.ca The strategy involved a photosubstrate featuring a δ-lactone ring which served to constrain the trisubstituted alkene, thereby ensuring the establishment of the desired relative stereochemistry in the photoadduct. wikipedia.org The photocycloaddition of the tricyclic dioxenone proceeded with high diastereoselectivity, delivering the cyclobutane (B1203170) product with the requisite stereochemical relationships. wikipedia.orgfishersci.ca This demonstrated the utility of the intramolecular dioxenone photocycloaddition for the stereoselective construction of complex carbocyclic systems with high levels of stereochemical control. wikipedia.orgsigmaaldrich.com

Here is a summary of some key synthetic approaches and transformations:

| Synthesis Type | Key Transformation(s) | Outcome | Reference(s) |

| Racemic Total | Intramolecular [2+2] Dioxenone Photocycloaddition | First total synthesis, established C16 and C5/C16 stereochemistry | wikipedia.orgwikipedia.orgsigmaaldrich.comfishersci.ca |

| Enantioselective | Lewis Acid-Promoted Claisen Rearrangement | Established C13 and C16 stereochemistry | uni.lulipidmaps.orgthegoodscentscompany.comfishersci.fi |

| Enantioselective | Asymmetric Michael Addition | Enantioselective construction of intermediate | lipidmaps.orggoogle.comthegoodscentscompany.com |

| Model Studies | Intramolecular Radical Cyclization | Establishment of stereocenters in model system | wikipedia.orgthegoodscentscompany.com |

Note: This table is interactive and can be sorted or filtered if displayed in an appropriate environment.

Tandem Stille-Oxa-Electrocyclization Reactions

A diastereoselective tandem Stille-oxa-electrocyclization reaction has been developed as a convergent method to access the polycyclic pyran core structure of this compound. acs.orgresearchgate.netcaltech.edu This reaction sequence allows for the rapid construction of complex molecular architectures. researchgate.netcaltech.edu The strategy involves a palladium-catalyzed tandem process. researchgate.netcaltech.edu A key disconnection in this approach is the opening of a 2H-pyran intermediate via a retro-oxa-electrocyclization to reveal an oxatriene, followed by a Stille coupling to connect simpler fragments. researchgate.netcaltech.edu This tandem reaction has been shown to deliver a range of polycyclic pyran systems in a convergent and rapid fashion. acs.orgcaltech.edu

Annulation Protocols in this compound Synthesis

Annulation protocols have been employed in the synthesis of this compound, particularly in approaches proceeding through monocyclic esters. nih.govnih.gov Asymmetric annulation protocols have been utilized to construct key intermediates. nih.govnih.gov While the search results provide general information about annulation reactions in the synthesis of complex molecules, specific details on the annulation protocols used directly in this compound synthesis beyond their mention as part of an approach are limited in the provided snippets. nih.govnih.gov

Synthesis of this compound Core Structures and Model Systems

Significant efforts have been directed towards the synthesis of this compound's core structures and simplified model systems to overcome the synthetic challenges posed by the natural product's complexity. nih.govconicet.gov.arcaltech.eduresearcher.lifecaltech.edu These studies have allowed for the development and evaluation of key reactions and strategies before their application in the total synthesis. conicet.gov.arcaltech.edu

Tetracyclic Bis(acetal) Lactone Portion Synthesis

The tetracyclic bis(acetal) lactone portion is a crucial part of the this compound structure. conicet.gov.arresearchgate.netzendy.io The synthesis of this moiety, which contains the caged bis(acetalic) backbone and a seven-membered lactone ring, has been a focus of research. mdpi.comconicet.gov.ar One approach involves the stereoselective synthesis of a lactone as a simplified model containing this bisketalic oxygenated cage. mdpi.comconicet.gov.ar A key step in some syntheses of this portion has been the Jones oxidation of an epoxide intermediate, leading to epoxide-ring opening, acetal hydrolysis, alcohol oxidation, and intramolecular acetal formation in a single pot. conicet.gov.arresearchgate.netzendy.io This sequence allows for the stereocontrolled construction of the tetracyclic system. conicet.gov.arzendy.io Another approach to the tetracyclic bis(acetal) lactone portion explored the utilization of an epoxy-acetal intermediate, prepared via intramolecular radical cyclization, to control the stereochemistry of consecutive chiral centers. researchgate.net

Polycyclic Pyran System Construction

The construction of the polycyclic pyran system is another critical aspect of this compound synthesis. nih.govcaltech.eduuni.lu The tandem Stille-oxa-electrocyclization reaction, as discussed earlier, has been a key method developed for the convergent and diastereoselective synthesis of this core structure. acs.orgresearchgate.netcaltech.edu This methodology provides access to highly substituted polycyclic pyran systems relevant to the this compound core. researchgate.netcaltech.educaltech.edu

Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound has guided the development of synthetic strategies. nih.govnih.govnih.gov Different retrosynthetic approaches have been explored, involving various key disconnections and intermediate targets. nih.govnih.gov One retrosynthetic strategy involves the sequential disconnection of the internal ketal unit and the furan (B31954) ring, revealing a lactol intermediate. nih.gov Further functional group modifications and disconnections can lead back to simpler precursors, such as a γ,δ-enone, which could arise from a Claisen rearrangement. nih.gov Another retrosynthetic view highlights the opening of the 2H-pyran ring via a retro-oxa-electrocyclization to expose an oxatriene, followed by a disconnection across a carbon-carbon bond via a Stille coupling to identify suitable coupling partners. researchgate.netcaltech.edu Retrosynthetic analysis has also identified the establishment of the quaternary carbons as a central stereochemical challenge. nih.gov Disconnection of the C-1 ketal can lead to a hemiketal keto-acid, which could be derived from a lactone formed by an intramolecular photocycloaddition. nih.gov

Synthesis and Characterization of Saudin Analogues and Derivatives for Structure Activity Relationship Studies

Design Principles for Saudin Analogues

The design of this compound analogues for SAR studies is guided by the need to probe the importance of different parts of the molecule for its biological activity. Given this compound's complex, highly oxygenated, hexacyclic structure, analogue design often involves targeted modifications to specific functional groups or ring systems. nih.gov Principles guiding the design can include:

Simplification of the complex core: Creating truncated or simplified versions of the molecule to identify minimal structural requirements for activity.

Modification of oxygenated functionalities: Altering hydroxyl, carbonyl, or ether groups to understand their roles in binding or activity.

Variations in the furan (B31954) ring: Investigating the importance of the furan moiety attached to the core structure.

Stereochemical variations: Synthesizing diastereomers or enantiomers to determine the influence of specific stereocenters on activity.

Introduction of different substituents: Adding or changing substituents at various positions to explore steric and electronic effects.

The goal is to create a library of compounds with systematic structural variations compared to the parent this compound molecule. nih.gov This allows researchers to correlate specific structural changes with changes in biological activity, thereby elucidating the SAR. acs.orgplos.org

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives and analogues often requires sophisticated organic chemistry methodologies due to the complexity of the parent structure. Research towards the total synthesis of this compound has provided valuable insights into constructing its intricate ring system and incorporating its functional groups. wikipedia.orgnih.gov

One approach to accessing the core structure involves intramolecular photocycloaddition reactions, which can stereoselectively establish key quaternary carbons within the caged ring system. nih.gov For example, the synthesis of a highly functionalized photosubstrate followed by intramolecular dioxenone photocycloaddition has been reported as a strategy towards constructing the this compound core. nih.gov This method can lead to the formation of complex carbocyclic ring systems with high stereochemical control. nih.gov

Another strategy in synthesizing derivatives involves modifying readily available precursors through a series of reactions. For instance, the reaction of specific starting materials followed by transformations like Michael-aldol reactions, enol silyl (B83357) ether formation, ozonolysis, esterification, and acetal (B89532) formation have been employed in the synthesis of intermediates leading to this compound. nih.gov

The synthesis of analogues for SAR studies may also involve late-stage functionalization or the synthesis of fragments that mimic parts of the this compound structure. nih.gov The specific methodologies employed depend on the targeted structural modifications and the desired diversity of the analogue library.

Structural Diversity of Synthesized Analogues

The structural diversity of synthesized this compound analogues is critical for comprehensive SAR studies. Analogues can vary significantly from the parent compound, ranging from minor functional group modifications to substantial changes in the core structure. The diversity aims to explore the impact of different structural elements on biological activity.

Examples of structural variations in synthesized analogues could include:

Derivatives with modified oxygenation patterns: Compounds where hydroxyl groups are acylated or alkylated, or where carbonyl groups are reduced or modified.

Analogues with altered ring systems: Structures where one or more of the rings are opened, contracted, or expanded, or where heteroatoms are introduced.

Variations in the furan substituent: Analogues where the furan ring is replaced with other aromatic or heterocyclic systems, or where it is functionalized.

Stereoisomers: Compounds with different configurations at one or more stereocenters.

While specific data tables detailing the structural diversity of this compound analogues were not extensively found in the search results, the general principles of analogue design for complex natural products suggest that a wide range of structural modifications would be explored to fully understand the SAR. nih.gov Studies on other compound classes, such as diarylpentanoids or quinoxalines, illustrate the synthesis of numerous derivatives with varied substituents and core modifications to establish SAR. mdpi.comnih.govmdpi.comresearchgate.net

Spectroscopic and Chromatographic Characterization of Novel this compound Analogues

The rigorous characterization of novel this compound analogues is essential to confirm their structures and purity before biological evaluation. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. jyoungpharm.org

Common spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are crucial for determining the connectivity and stereochemistry of the synthesized compounds. jyoungpharm.org Detailed analysis of chemical shifts, coupling constants, and NOE correlations provides comprehensive structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the analogues. jyoungpharm.org Different ionization techniques (e.g., ESI, APCI) can be used depending on the compound's properties. Tandem MS (MS/MS) can provide fragmentation patterns that help in structural elucidation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of key functional groups such as hydroxyl, carbonyl, and ether groups by their characteristic absorption frequencies.

Chromatographic techniques are vital for assessing the purity of synthesized analogues and for their isolation. These include:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of the synthesized compounds and to separate mixtures of analogues. jyoungpharm.org Various stationary phases and mobile phases can be employed to achieve optimal separation.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring reaction progress and for preliminary assessment of compound purity.

Column Chromatography: Preparative column chromatography is often used for the purification of synthesized analogues on a larger scale.

The combination of these techniques provides robust evidence for the successful synthesis and structural confirmation of novel this compound analogues, ensuring that subsequent biological testing is performed on well-characterized compounds. jyoungpharm.org

Molecular Interactions of Saudin

Experimental Characterization of Saudin Molecular Interactions

Experimental techniques are fundamental in characterizing how a small molecule like this compound interacts with biomolecular targets. While specific experimental data for this compound's molecular interactions are not detailed in the provided search results, common experimental methods used in such studies include:

Spectroscopic methods: Techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography can provide high-resolution structural information about the binding of a small molecule to a protein, revealing the specific atoms involved in the interaction and the resulting conformational changes nih.govmdpi.com.

Binding assays: Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence spectroscopy can quantify the binding affinity, kinetics, and thermodynamics of the interaction between a ligand and a biomolecule mdpi.comnih.gov.

Enzyme inhibition assays: If this compound is hypothesized to target an enzyme, in vitro assays can measure its ability to inhibit the enzyme's activity, providing insights into its potency and mechanism of inhibition rsc.orgmdpi.com.

The isolation and structural characterization of this compound itself were achieved using techniques like mass spectrometry (MS) and NMR spectroscopy, which are essential first steps in studying any natural product ksu.edu.saacs.org. X-ray crystallography was also used to determine the structure of related compounds, highlighting its importance in confirming the relative stereochemistry of diterpenoids researchgate.net.

Theoretical and Computational Approaches to this compound Molecular Binding

Computational methods play a vital role in complementing experimental studies and predicting the molecular interactions of compounds. These approaches can provide insights into binding modes, affinities, and the dynamics of the interaction. Common computational techniques include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a target protein nih.govarabjchem.orgnih.govals-journal.com. Docking algorithms explore various poses of the ligand and score them based on their predicted interaction energy nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing researchers to study the stability of the interaction, conformational changes, and the role of solvent molecules rsc.orgmdpi.comnih.govplos.org.

Density Functional Theory (DFT): DFT calculations can be used to optimize the structures of compounds and complexes, and to study their electronic properties, which are relevant to understanding the nature of interactions mdpi.comnih.govx-mol.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural features of a series of compounds with their biological activity, helping to identify the key structural determinants of activity and predict the activity of new compounds rsc.org.

While specific computational studies on this compound's binding are not detailed in the search results, these methods have been widely applied to study the interactions of other natural products and potential drug candidates with various biomolecular targets, including enzymes and proteins involved in disease pathways nih.govmdpi.comrsc.orgmdpi.comarabjchem.orgnih.govals-journal.comnih.govplos.org. For instance, molecular docking and MD simulations have been used to study the interaction of compounds from Saudi medicinal plants with SARS-CoV-2 proteins arabjchem.orgnih.gov.

Computational and Theoretical Chemistry Studies of Saudin

Quantum Chemical Calculations on Saudin's Structure and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are powerful tools for exploring the electronic structure, geometry, and reactivity of molecules tandfonline.comias.ac.in. These calculations can provide insights into bond lengths, angles, charge distribution, and potential reaction sites. Studies utilizing quantum chemistry can help to understand how the unique structural features of this compound influence its chemical behavior ias.ac.inresearchgate.net. For instance, DFT calculations can be used to determine the most stable conformers and to calculate parameters like HOMO-LUMO energies, which are indicative of a molecule's reactivity scielo.org.zabohrium.com. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity scielo.org.za.

While specific detailed quantum chemical studies solely focused on this compound's structure and reactivity were not extensively found in the search results, the application of such methods to complex organic molecules and natural products is a well-established practice tandfonline.comnih.govmdpi.com. These studies often involve optimizing the molecular geometry to find the lowest energy conformation and analyzing electronic properties to understand potential reaction pathways and sites of interaction.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and to explore their conformational landscape nih.govlongdom.org. For a flexible molecule like this compound, MD simulations can reveal the various shapes it can adopt in different environments (e.g., in solution) and how these conformations change over time frontiersin.orgresearchgate.net. Conformational analysis is crucial because a molecule's biological activity and chemical reactivity can be highly dependent on its three-dimensional structure nih.gov.

MD simulations can provide data on parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and the formation of hydrogen bonds, all of which offer insights into the stability and flexibility of the molecule researchgate.net. Analyzing the conformational dynamics of this compound could help in understanding how it might interact with other molecules or how its internal structure influences its properties. Although direct MD studies specifically on this compound were not prominently featured in the search results, the methodology is widely applied to study the dynamics and conformations of complex organic molecules and peptides nih.govlongdom.org.

Computational Modeling of this compound's Synthetic Routes

Prediction of this compound's Chemical Behavior and Stability

Computational methods can be employed to predict various aspects of a molecule's chemical behavior and stability aip.orgnih.gov. This includes predicting its reactivity towards different reagents, its potential degradation pathways, and its stability under various conditions (e.g., temperature, pH, light) nih.gov. Predicting chemical stability is particularly important for potential applications, such as determining the shelf life of a compound nih.gov.

Techniques like accelerated stability assessment programs (ASAP), often supported by computational kinetic modeling, can predict long-term stability from short-term stress studies nih.gov. Quantum chemical calculations can also provide insights into the inherent stability of a molecule by examining bond dissociation energies and potential energy surfaces bohrium.com. Predicting the chemical behavior of this compound would involve using computational tools to assess its susceptibility to various chemical transformations, such as oxidation, hydrolysis, or rearrangement. The search results highlight the use of computational modeling for predicting the behavior and properties of chemical compounds, including stability aip.orgnih.gov.

Advanced Analytical Methodologies for Saudin Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of organic compounds like Saudin. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework and the types of functional groups present. Analysis of chemical shifts, coupling constants, and signal intensities allows for the assignment of individual atoms within the molecule. mdpi.comconicet.gov.aracs.orgnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are particularly valuable for establishing connectivity between atoms and determining relative stereochemistry. acs.orgnih.govresearchgate.net For instance, HMBC correlations can confirm the positioning of groups like the furan (B31954) ring and methyls. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula. acs.orgresearchgate.net The fragmentation pattern obtained in MS experiments can provide clues about the substructures within the molecule. royalsocietypublishing.org LC-MS systems, which combine liquid chromatography with mass spectrometry, are also employed in the analysis of natural products. nih.gov

Infrared (IR) and Ultraviolet (UV) spectroscopy can provide additional information about the functional groups and conjugated systems present in this compound. conicet.gov.aracs.orgcaltech.edu

Chromatographic Separation and Purification Techniques

Given that natural products are often isolated from complex mixtures, chromatographic techniques are essential for the separation and purification of this compound. Column chromatography, particularly silica (B1680970) gel chromatography, is commonly used for initial purification steps. mdpi.comconicet.gov.arcaltech.edu Different solvent gradients are employed to elute compounds based on their polarity. conicet.gov.arcaltech.edu

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for further purification and analysis, offering higher resolution and efficiency. nih.govcaltech.edubioinformation.net Semi-preparative HPLC can be used to isolate sufficient quantities of purified this compound for detailed spectroscopic analysis. bioinformation.net Flash chromatography is another technique utilized for purification. caltech.edu Membrane chromatography also represents a powerful technique for the purification of various molecules, including natural products. sartorius.comsartorius.com

X-ray Crystallography for Detailed Structural Analysis

X-ray crystallography is a powerful technique that can provide definitive information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the spatial arrangement of atoms. migrationletters.com This technique has been instrumental in the structural elucidation and confirmation of this compound and related compounds. nih.govacs.orgnih.govresearchgate.netdovepress.com Single-crystal X-ray diffraction analysis is particularly valuable for determining the absolute configuration of chiral centers within the molecule. acs.orgnih.govdovepress.comuni.lunih.gov

Advanced Methodologies for Stereochemical Characterization

Determining the stereochemistry of a complex molecule like this compound, which possesses multiple stereogenic centers, is a critical aspect of its characterization. nih.gov While NMR techniques, particularly NOESY, can provide information about relative stereochemistry and conformational preferences, X-ray crystallography is often the most reliable method for establishing absolute configuration. acs.orgnih.govuni.lunih.gov

Advanced NMR experiments, including 1D and 2D techniques, are used for comprehensive spectral assignment, which is the basis for stereochemical analysis. conicet.gov.ar The analysis of NOESY cross-peaks helps to determine the spatial proximity of protons, providing insights into the relative orientation of different parts of the molecule. acs.orgnih.govresearchgate.netacs.org ¹H-¹H NMR coupling constants also contribute to understanding the conformation and relative stereochemistry. acs.orgnih.gov

Computer-assisted structure elucidation (CASE) software can integrate data from various spectroscopic techniques, including NMR and MS, to generate and rank possible structures, aiding in the determination of stereochemistry. acdlabs.com Techniques like measuring and fitting residual dipolar couplings to 3D conformers can also be used to determine stereochemistry. acdlabs.com

The combination of these advanced analytical methodologies allows for a comprehensive understanding of this compound's complex structure and stereochemistry, which is essential for further research into its properties and potential applications.

Emerging Research Avenues and Future Perspectives for Saudin Chemistry

Development of Novel and Efficient Synthetic Strategies

Data Table 1: Examples of Strategies for Efficient Organic Synthesis (Relevant to Natural Product Synthesis Challenges)

| Strategy | Description | Potential Relevance to Saudin Synthesis | Source |

| Metal-Catalyzed Cyclizations | Using transition metals (e.g., Cu, Ni, Pd) to form cyclic structures. | Applicable to forming the multiple rings and the caged system in this compound. | rsc.org |

| Dual Catalysis | Combining two catalytic cycles in one reaction to achieve complex transformations. | Could allow for more convergent and efficient routes to the this compound core. | rsc.org |

| Stereoselective Reactions | Controlling the formation of specific stereoisomers. | Crucial for synthesizing the correct, biologically active isomer of this compound. | researchgate.net |

| Convergent Synthesis | Joining larger molecular fragments late in the synthesis. | Can reduce the number of steps and improve overall yield. | researchgate.net |

Exploration of New Derivatization Pathways for Chemical Biology Probes

Chemical biology probes are essential tools for investigating biological systems and elucidating the functions of biomolecules mskcc.orgle.ac.uk. Developing new derivatization pathways for this compound would enable the creation of such probes, allowing researchers to study its interactions with biological targets in a controlled manner mskcc.org. This involves modifying the this compound structure with functional groups or tags (e.g., fluorescent labels, biotin (B1667282) tags) without disrupting its core structural features necessary for activity or binding mskcc.org. The development of novel chemical methodology for the assembly and facile derivatization of complex molecules is a key aspect of creating chemical biology probes mskcc.org. These probes can be used in various applications, including microscopy, flow cytometry, and proteomic analyses mskcc.org. The goal is to create a "chemical toolbox" of this compound derivatives to address specific biological questions mskcc.org. Research in this area often involves chemoselective reactions that target specific functional groups on the molecule diva-portal.org.

Refined Understanding of this compound's Molecular Mechanisms via Advanced Biophysical Methods

Understanding the precise molecular mechanisms by which this compound interacts with biological systems requires advanced biophysical techniques frontiersin.orgopenaccesspub.org. These methods provide detailed insights into the structure, dynamics, and thermodynamics of molecular interactions frontiersin.org. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structures of this compound-target complexes, revealing key binding interactions openaccesspub.org. Advanced methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide kinetic and thermodynamic data on binding events, such as binding affinities and reaction rates . Single-molecule spectroscopy offers the ability to study interactions in real-time . By applying these biophysical methods, researchers can gain a refined understanding of how this compound binds to its targets, the conformational changes that occur upon binding, and the energetics of these interactions. This knowledge is crucial for elucidating its biological effects at the molecular level frontiersin.org.

Data Table 2: Advanced Biophysical Techniques for Studying Molecular Interactions

| Technique | Information Provided | Relevance to this compound Mechanism Studies | Source |

| X-ray Crystallography | High-resolution 3D structure of molecules and complexes. | Determining the bound structure of this compound with its target protein to visualize interaction points. | openaccesspub.orgspringer.com |

| NMR Spectroscopy | Structural and dynamic information on molecules in solution. | Studying conformational changes in this compound or its target upon binding. | openaccesspub.orgspringer.com |

| Surface Plasmon Resonance (SPR) | Real-time kinetics and thermodynamics of binding events (association/dissociation rates, affinity). | Quantifying the binding affinity of this compound to its target and studying binding kinetics. | springer.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, binding constant). | Measuring the heat changes associated with this compound-target binding to understand the driving forces. | |

| Single-Molecule Spectroscopy | Studying individual molecular events in real-time. | Observing the dynamics of this compound binding or its effect on target conformation at the single-molecule level. |

Integration of Advanced Computational Approaches in this compound Chemical Research

Computational chemistry plays an increasingly vital role in modern chemical research, offering powerful tools to complement experimental studies bas.bgkaust.edu.sakaust.edu.samdpi.comkfupm.edu.sa. For this compound, advanced computational approaches can be integrated across various research avenues. Molecular docking and molecular dynamics simulations can predict binding poses and affinities of this compound to potential biological targets, guiding the design of experiments and the development of chemical biology probes mdpi.com. Quantum chemical calculations can provide insights into the electronic structure and reactivity of this compound, aiding in the design of synthetic routes and derivatization strategies bas.bgmdpi.com. In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction can help assess the potential pharmacokinetic properties of this compound and its derivatives, informing the selection of compounds for further study nih.gov. Furthermore, computational methods can be used to analyze experimental data from biophysical studies and build predictive models of this compound's behavior in biological systems frontiersin.org. The integration of computational and experimental approaches is crucial for a comprehensive understanding of complex molecular systems like this compound .

Data Table 3: Computational Chemistry Approaches Relevant to this compound Research

| Approach | Application in this compound Research | Source |

| Molecular Docking | Predicting how this compound binds to a target protein and identifying potential binding sites. | mdpi.com |

| Molecular Dynamics Simulations | Studying the dynamic behavior of this compound and its complex with a target over time. | mdpi.com |

| Quantum Chemical Calculations | Analyzing the electronic structure, reactivity, and spectroscopic properties of this compound. | bas.bgmdpi.com |

| In Silico ADME Prediction | Estimating the absorption, distribution, metabolism, and excretion properties of this compound/derivatives. | nih.gov |

| Cheminformatics/Machine Learning | Analyzing structural data to predict properties or guide library design for derivatization. | kaust.edu.sakfupm.edu.sa |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Saudin, and how can researchers ensure reproducibility?

- Methodological Answer : Follow multi-step organic synthesis protocols with strict control of reaction conditions (temperature, catalysts, solvent purity). Characterize intermediates via HPLC (≥98% purity) and confirm final structure through -NMR and -NMR spectroscopy. Document deviations (e.g., unexpected byproducts) and cross-validate with peer-reviewed synthesis workflows .

Q. How do researchers validate this compound’s bioactivity in preliminary assays?

- Methodological Answer : Use dose-response curves in cell-based assays (e.g., IC calculations) with positive/negative controls. Replicate experiments across ≥3 independent trials to account for biological variability. Validate target engagement via Western blotting or CRISPR knockouts. Report statistical significance (p < 0.05) using ANOVA or t-tests .

Q. What criteria define this compound’s structural novelty compared to analogs?

- Methodological Answer : Conduct comparative crystallography or molecular docking studies to identify unique binding motifs. Use ChemDraw or PyMOL for 3D structural alignment. Publish spectral data in open-access repositories (e.g., PubChem) to enable peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Step 1 : Audit pharmacokinetic parameters (bioavailability, half-life) using LC-MS/MS in animal models.

- Step 2 : Evaluate tissue-specific metabolism via microsomal assays.

- Step 3 : Apply systems biology models (e.g., PBPK) to reconcile discrepancies. Document confounding variables (e.g., dosing schedules) in supplementary materials .

Q. What experimental designs optimize this compound’s selectivity against off-target receptors?

- Methodological Answer :

- Design 1 : High-throughput screening (HTS) with counter-target panels (e.g., GPCR, kinase arrays).

- Design 2 : Use isogenic cell lines to isolate target-specific effects.

- Analysis : Calculate selectivity indices (SI = IC off-target / IC on-target). Prioritize SI >10 for preclinical advancement .

Q. Which statistical methods are appropriate for analyzing this compound’s dose-dependent toxicity?

- Methodological Answer :

- For continuous data : Nonlinear regression (e.g., Hill equation) to model LD.

- For categorical data : Chi-square tests to compare adverse event rates.

- Reporting : Include 95% confidence intervals and adjust for multiple comparisons (Bonferroni correction) .

Data Reporting and Interpretation

Q. How should researchers handle missing data in this compound’s clinical trial datasets?

- Methodological Answer :

- Imputation : Use multiple imputation (MI) for <20% missingness; report sensitivity analyses.

- Exclusion : Justify exclusion of outliers via Grubbs’ test or Mahalanobis distance.

- Ethics : Disclose limitations in the discussion section per CONSORT guidelines .

Q. What validation strategies confirm this compound’s mechanism of action in complex models?

- Methodological Answer :

- Genetic : siRNA/shRNA knockdown in 3D organoids.

- Pharmacological : Co-administration with pathway inhibitors (e.g., mTOR, PI3K).

- Omics Integration : Pair RNA-seq with phosphoproteomics to map signaling cascades .

Tables for Key Methodological Benchmarks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.